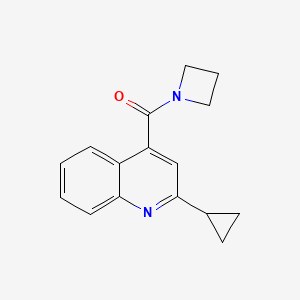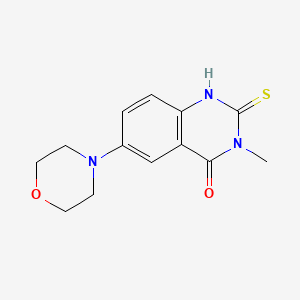
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone, also known as ACQM, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been found to have a wide range of potential applications in scientific research. It has been studied for its antitumor properties, with promising results in inhibiting the growth of various cancer cell lines. Additionally, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The exact mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone is not yet fully understood. However, it has been suggested that Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone may inhibit the activity of certain enzymes involved in cell proliferation and inflammation, leading to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has also been found to have antioxidant activity, which may contribute to its therapeutic potential. Furthermore, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have a low toxicity profile, making it a potentially safe option for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone is its versatility in various fields of research. It has been studied in both in vitro and in vivo models, making it a useful tool for investigating the mechanisms of various diseases. Additionally, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been found to have a low toxicity profile, making it a potentially safe option for use in lab experiments.
However, there are also some limitations to the use of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone in lab experiments. One limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone. One potential area of study is its use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone and its potential applications in various fields of research. Finally, the development of more efficient synthesis methods for Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone may help to overcome some of the limitations associated with its use in lab experiments.
Métodos De Síntesis
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-cyclopropylquinoline-4-carboxylic acid with various reagents such as thionyl chloride, triethylamine, and azetidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(18-8-3-9-18)13-10-15(11-6-7-11)17-14-5-2-1-4-12(13)14/h1-2,4-5,10-11H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXCUSROALWISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)


![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)
